molecular formula C13H14N4O B15039232 2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

Cat. No.: B15039232
M. Wt: 242.28 g/mol
InChI Key: SKYVIHJKZUBIIV-GDNBJRDFSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring and a pyridine ring connected through an acetohydrazide linkage. The presence of these heterocyclic rings imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 1-Methyl-1H-pyrrole-2-carbaldehyde: This intermediate is synthesized through the reaction of 1-methylpyrrole with an appropriate aldehyde.

    Condensation Reaction: The 1-Methyl-1H-pyrrole-2-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the final product, 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: This compound lacks the pyridine ring, making it less complex and potentially less versatile in its applications.

    1-Methyl-1H-pyrrole-2-carbaldehyde: This intermediate is simpler in structure and serves as a precursor in the synthesis of the target compound.

    Pyridine-4-carbaldehyde: Another precursor that contributes to the formation of the final product.

The uniqueness of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H14N4O/c1-17-8-2-3-12(17)9-13(18)16-15-10-11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,16,18)/b15-10-

InChI Key

SKYVIHJKZUBIIV-GDNBJRDFSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=CC=NC=C2

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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